S-Bioallethrin

Description

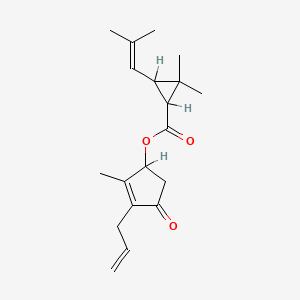

(+)-trans-(S)-allethrin is a (+)-trans-allethrin. It is an enantiomer of a (-)-trans-(R)-allethrin.

Allethrin is a pyrethroid (type I) insecticide. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811)

Bioallethrin is a brand name for an ectoparasiticide. It consists of two of the eight stereosiomers of allethrin I in an approximate ratio of 1:1. Esbioallethrin or S-bioallethrin s the pure S-form of the pesticide. Bioallethrin is subject to extensive hydrolytic and oxidative degeneration by the mammalian metabolism, leading to a complex series of metabolites partially conjugated and finally eliminated in the urine.

Propriétés

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2039336 | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID. | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

~120 °C | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.98 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-trans-Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-dl-trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOALLETHRIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF4AL7FRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Y8J603E78R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8J603E78R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

S-Bioallethrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Bioallethrin, a Type I synthetic pyrethroid insecticide, exerts its potent neurotoxic effects by targeting voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in neurons. By modifying the gating kinetics of Nav channels, this compound disrupts normal nerve function, leading to paralysis and death in susceptible insects. This technical guide provides an in-depth analysis of the mechanism of action of this compound on voltage-gated sodium channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Core Mechanism of Action

This compound, like other pyrethroids, binds to the voltage-gated sodium channel and prolongs the channel's open state.[1][2][3] This is achieved by inhibiting both the inactivation and deactivation processes of the channel.[4][5] The prolonged influx of sodium ions leads to a sustained membrane depolarization, causing repetitive neuronal firing. This hyperactivity of the nervous system ultimately results in paralysis.

A key characteristic of this compound, as a Type I pyrethroid, is the induction of rapidly-decaying sodium tail currents upon repolarization. This contrasts with Type II pyrethroids, which induce much slower-decaying tail currents.

Crucially, the action of this compound on Nav channels is not significantly enhanced by repeated channel activation. This suggests that this compound does not preferentially bind to the open state of the channel, but rather can modify the channel in its resting state, albeit weakly.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various voltage-gated sodium channel isoforms. The data is primarily derived from studies on rat Nav1.6 channels expressed in Xenopus laevis oocytes.

| Parameter | Value | Channel Isoform | Concentration of this compound | Reference |

| Resting State Modification | 5.7 ± 1.1% | Rat Nav1.6 + β1 + β2 | 100 µM | |

| Enhancement by Repetitive Activation | None | Rat Nav1.6 + β1 + β2 | 100 µM | |

| Effect on Voltage Dependence of Activation | Minimal | Rat Nav1.6 | 100 µM | |

| Effect on Voltage Dependence of Steady-State Inactivation | Minimal | Rat Nav1.6 | 100 µM |

| Pyrethroid | Type | Resting Modification (Nav1.6) | Use-Dependent Enhancement (Nav1.6) | Tail Current Decay | Reference |

| This compound | I | Weak (5.7%) | No | Rapid | |

| Deltamethrin | II | Very Weak (2.5%) | Strong | Slow | |

| Tefluthrin | I/II | Moderate (14.2%) | Yes (~15-fold increase in potency) | Intermediate |

Experimental Protocols

The primary technique used to characterize the effects of this compound on voltage-gated sodium channels is the two-electrode voltage clamp (TEVC) performed on Xenopus laevis oocytes expressing cloned rat sodium channel subunits.

Preparation of Xenopus laevis Oocytes and cRNA Injection

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary.

-

Oocyte Defolliculation: The ovarian tissue is treated with collagenase to enzymatically remove the follicular cell layer surrounding the oocytes.

-

cRNA Synthesis: Cloned cDNAs encoding the desired sodium channel α and β subunits (e.g., rat Nav1.6, β1, and β2) are linearized and used as templates for in vitro transcription to synthesize capped cRNAs.

-

cRNA Injection: A specific amount of each cRNA is injected into the cytoplasm of stage V-VI oocytes using a microinjection pipette.

-

Incubation: Injected oocytes are incubated for 2-7 days at 18-20°C in a nutrient-rich medium to allow for protein expression.

Two-Electrode Voltage Clamp (TEVC) Recording

-

Oocyte Placement: An oocyte expressing the sodium channels is placed in a recording chamber and continuously perfused with a specific extracellular (bath) solution.

-

Electrode Impalement: Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current (Im).

-

Voltage Clamping: A feedback amplifier compares the measured membrane potential to a command potential set by the experimenter. The amplifier then injects the necessary current to hold the membrane potential at the command potential.

-

Pulse Protocols:

-

Resting State Modification: The oocyte is held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. A single depolarizing pulse is applied to a test potential (e.g., -10 mV) to activate the channels, and the resulting sodium current is recorded. The tail current upon repolarization is measured to quantify the percentage of modified channels.

-

Use-Dependent Modification: To assess the effect of repetitive stimulation, the oocyte is subjected to a train of short, high-frequency depolarizing prepulses before the test pulse. The tail current is then compared to that obtained without the prepulse train.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as the percentage of modified channels, the voltage dependence of activation and inactivation, and the kinetics of the tail currents.

Solutions:

-

Extracellular (Bath) Solution (in mM): 120 NaCl, 20 TEA-Cl, 2 MgCl₂, 2 BaCl₂, 0.1 CdCl₂, 1 4-aminopyridine, 10 HEPES. The pH is adjusted to 7.2.

-

Intracellular (Pipette) Solution (in mM): 135 CsCl, 5 NaCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2.

Visualizations

Signaling Pathway of this compound Action

References

- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Bioallethrin: A Technical Guide to Stereoisomer Composition and Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Bioallethrin, a potent synthetic pyrethroid insecticide, is the most biologically active stereoisomer of allethrin (B1665230). Its insecticidal efficacy is intrinsically linked to its specific three-dimensional structure, which allows it to potently modulate the function of voltage-gated sodium channels in insect neurons. This technical guide provides an in-depth analysis of the stereoisomer composition of this compound, its comparative insecticidal activity, and the experimental protocols for its analysis and characterization. The primary mechanism of action, involving the disruption of sodium channel gating kinetics, is detailed, offering insights for researchers in insecticide development and neurotoxicology.

Stereoisomer Composition of Allethrin and this compound

Allethrin possesses three chiral centers, resulting in a total of eight possible stereoisomers. The insecticidal activity of these isomers varies significantly. Commercial allethrin is often a racemic mixture of all eight stereoisomers.[1] this compound is the common name for the single, most insecticidally active isomer: the [1R, trans; 1S]-isomer, also referred to as (+)-trans-(S)-allethrin.[1]

Other commercial formulations of allethrin are mixtures of specific stereoisomers:

-

Bioallethrin: A mixture of the (1R,trans;1R) and (1R,trans;1S) isomers in an approximate 1:1 ratio.[1][2]

-

Esbiothrin: A mixture of the same two stereoisomers as Bioallethrin, but in an approximate R:S ratio of 1:3.[2]

Technical grade this compound consists primarily of the (+)-allethronyl-(+)-trans-chrysanthemate isomer, though it may contain small amounts of other allethrin isomers.

Insecticidal Activity of Allethrin Stereoisomers

Table 1: Relative Insecticidal Activity of Allethrin Isomer Groups

| Isomer Group | Relative Potency |

| d-trans | Most Active |

| d-cis | Moderately Active |

| l-trans | Less Active |

| l-cis | Least Active |

Data compiled from multiple sources indicating the general trend in insecticidal activity.

Table 2: Acute Toxicity of this compound and Related Allethrin Mixtures

| Compound | Organism | Test Type | Toxicity Value |

| This compound | Fathead Minnow | LC50 (96h) | 80 ppb |

| Bioallethrin | Coho Salmon | LC50 (96h) | 2.6 ppb |

| Bioallethrin | Bobwhite Quail | LD50 | 2030 mg/kg |

| d-cis/trans allethrin | Mallard Duck | LD50 | >5620 mg/kg |

| Technical allethrin | Mallard Duck | LD50 | >2000 mg/kg |

Data sourced from EPA Pesticide Fact Sheet on Allethrin Stereoisomers.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound, like other Type I pyrethroids, exerts its insecticidal effect by targeting voltage-gated sodium channels in the nervous systems of insects.[3] These channels are crucial for the initiation and propagation of action potentials. This compound binds to the open state of the sodium channel, modifying its gating kinetics. This interaction inhibits the channel's ability to inactivate, leading to a prolonged influx of sodium ions and persistent depolarization of the neuronal membrane. The result is hyperexcitability of the nervous system, leading to paralysis and eventual death of the insect.

This compound's modification of sodium channels is characterized by the induction of a rapidly decaying sodium tail current upon repolarization of the membrane. Unlike some other pyrethroids, the modification of sodium channels by this compound is not significantly enhanced by repetitive neuronal firing (use-dependency).

Below is a diagram illustrating the effect of this compound on the gating of voltage-gated sodium channels.

Experimental Protocols

Chiral HPLC for Stereoisomer Separation

Objective: To separate and quantify the stereoisomers of allethrin, including this compound.

Methodology:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice is a polysaccharide-based column such as a Daicel CHIRALCEL® series.

-

Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. A common starting point is a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where the allethrin isomers absorb, typically around 230 nm.

-

Sample Preparation: Dissolve a known amount of the allethrin sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 5-20 µL.

-

Analysis: The retention times of the individual stereoisomers will differ due to their differential interactions with the chiral stationary phase. Peak areas can be used to determine the relative percentage of each isomer in the sample. Identification of this compound requires a certified reference standard.

The following diagram outlines a general workflow for developing a chiral HPLC method.

Two-Electrode Voltage Clamp (TEVC) for Activity Analysis

Objective: To characterize the effects of this compound on the function of insect voltage-gated sodium channels expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the insect voltage-gated sodium channel α-subunit (and any relevant β-subunits).

-

Incubate the oocytes for 2-7 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a suitable buffer (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Use a two-electrode voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.

-

-

Voltage-Clamp Protocol:

-

Hold the oocyte membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) for a short duration (e.g., 20-50 ms) to elicit sodium currents.

-

To observe the effect of this compound, perfuse the oocyte with a known concentration of the compound and repeat the voltage-clamp protocol.

-

-

Data Analysis:

-

Measure the peak inward sodium current during the depolarizing pulse and the amplitude and decay kinetics of the tail current upon repolarization.

-

This compound will cause a characteristic prolongation of the sodium current, visible as a slowly decaying tail current.

-

Construct dose-response curves by plotting the normalized tail current amplitude against the concentration of this compound.

-

Gas Chromatography (GC) for Purity Analysis

Objective: To determine the purity of a this compound sample and quantify any isomeric impurities.

Methodology:

-

Instrumentation: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a capillary column suitable for pyrethroid analysis (e.g., a low-to-mid polarity column like a DB-5 or HP-5).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at a lower temperature (e.g., 180 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. The final temperature should be held for several minutes to ensure all components elute.

-

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone (B3395972) or hexane) to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Analysis: The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. Identification of peaks requires comparison of retention times with certified reference standards of the different allethrin isomers.

Conclusion

This compound's high insecticidal potency is a direct consequence of its specific stereochemistry, which allows for a precise and effective interaction with insect voltage-gated sodium channels. Understanding the composition, activity, and mechanism of action of this compound is crucial for the development of more effective and selective insecticides, as well as for assessing its toxicological profile. The experimental protocols outlined in this guide provide a framework for the analysis and characterization of this compound and other pyrethroid stereoisomers.

References

A Technical Guide to the Physicochemical Properties of S-Bioallethrin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of S-Bioallethrin, a synthetic pyrethroid insecticide. The information is intended to support research and development activities by offering detailed data, experimental context, and insights into its mechanism of action.

Introduction

This compound is a potent, non-systemic contact insecticide known for its rapid knockdown effect on a broad spectrum of flying and crawling insects.[1] It is the most active constituent of allethrin (B1665230) and belongs to the Type I class of pyrethroids.[2] Chemically, it is the ester of (1S)-allethrolone and (1R,trans)-chrysanthemic acid.[2][3] Its efficacy is often enhanced in formulations by the addition of synergists like piperonyl butoxide.[1][2] Understanding its physicochemical properties is critical for designing effective analytical methods, developing stable formulations, and investigating its toxicological and pharmacological profiles.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties influence its solubility, stability, environmental fate, and biological interactions.

| Property | Value | Source(s) |

| Chemical Name | (S)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | [1] |

| Synonyms | Esbiol, D-Trans-Allethrin, Esdepallethrine | [1][4][5][6] |

| CAS Number | 28434-00-6 | [4][5][] |

| Molecular Formula | C₁₉H₂₆O₃ | [4][5][6][] |

| Molecular Weight | 302.41 g/mol | [4][5][6][] |

| Appearance | Clear to amber, yellow to brown viscous liquid | [1][2][6][][8] |

| Odor | Mild, faint characteristic aromatic odor | [1][] |

| Melting Point | < -20 °C; 49.5 °C (Note: Conflicting data exists) | [1][9] |

| Boiling Point | 165-170 °C at 20 Pa; 140 °C at 13.33 Pa | [8][10] |

| Density | 1.00 - 1.02 g/mL (at 20 °C) | [1][4] |

| Vapor Pressure | 1.56 Pa (at 20 °C); 3.46E-06 mmHg (at 25 °C) | [1][9] |

| Flash Point | ~120 - 131 °C | [1][6][11] |

| Water Solubility | Insoluble; 4.6 mg/L (at 20 °C) | [1][2][6] |

| Organic Solvent Solubility | Miscible with most organic solvents, including hexane, methanol, toluene, acetone, and chloroform | [1][2] |

| Octanol/Water Partition Coefficient (Log P) | 4.70 - 4.8 | [1][6] |

| Stability | Stable for over 2 years under normal conditions. Decomposes in the presence of alkalis and ultraviolet radiation. | [1] |

Analytical Methodologies and Experimental Protocols

Accurate characterization and quantification of this compound are essential for research. The most common analytical techniques are chromatographic methods.

3.1. Gas Chromatography (GC)

Gas chromatography is a primary method for analyzing pyrethroids due to their volatility and thermal stability.

-

Principle: The sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

-

Typical Protocol:

-

Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID).[12] GC coupled with Mass Spectrometry (GC-MS) is used for definitive identification.[13]

-

Column: A capillary column, such as a J&W DB-5 (30 m x 0.25 mm i.d. x 0.25 µm), is commonly used.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

-

Injector: Split/splitless injector, typically set at 250 °C.[13]

-

Oven Program: An example temperature program is an initial hold at 70°C for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 10 minutes.[13]

-

Detection: ECD is highly sensitive for halogenated pyrethroids, but FID can also be used.[12] MS provides structural information for confirmation.[13]

-

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for analyzing this compound, especially for determining enantiomeric purity.

-

Principle: The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's interaction with the stationary phase and its solubility in the mobile phase.

-

Typical Protocol:

-

Instrumentation: HPLC system with a UV detector.[12]

-

Column: Chiral columns are necessary for separating stereoisomers.

-

Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) and water is common.[14]

-

Detection: UV detection at a wavelength where this compound absorbs, typically determined by spectral analysis.

-

Application: Chiral HPLC is used to determine the ratio of different isomers in a sample.[15]

-

3.3. Other Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to measure the ratio of diastereoisomers, particularly with the use of a europium shift reagent.[16]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays like ELISA have been developed for the rapid and sensitive quantitative detection of this compound in environmental samples.[17]

Mechanism of Action & Signaling Pathway

This compound, like other pyrethroids, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[9][18][19]

-

Target: The primary target is the α-subunit of the voltage-gated sodium channel, which forms the ion conduction pore.[19]

-

Action: It binds to the sodium channels and modifies their gating kinetics.[20][21] Specifically, it slows down both the activation (opening) and inactivation (closing) of the channel.[18][21] This disruption leads to a prolonged influx of sodium ions into the neuron.

-

Result: The prolonged depolarization results in repetitive nerve firing, leading to paralysis and eventual death of the insect. This is often referred to as the "knockdown" effect.[1]

-

State-Dependence: this compound modification of Naᵥ1.6 channels is unaffected by repeated channel activation, suggesting it does not preferentially bind to open channels, unlike some other pyrethroids.[20][22]

Caption: Mechanism of this compound neurotoxicity via voltage-gated sodium channels.

Experimental Workflow: Analysis of this compound

A typical workflow for the analysis of this compound in a research setting involves sample preparation, chromatographic separation, and data analysis.

Caption: General experimental workflow for the analysis of this compound.

References

- 1. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]

- 2. This compound | 28434-00-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C19H26O3 | CID 62829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 28434-00-6,this compound | lookchem [lookchem.com]

- 9. This compound | CAS#:28434-00-6 | Chemsrc [chemsrc.com]

- 10. Bioallethrin (UK PID) [inchem.org]

- 11. accustandard.com [accustandard.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Bioallethrin activates specific olfactory sensory neurons and elicits spatial repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allethrins (EHC 87, 1989) [inchem.org]

- 15. extranet.who.int [extranet.who.int]

- 16. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part II. This compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. globethesis.com [globethesis.com]

- 18. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AOP-Wiki [aopwiki.org]

- 20. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides this compound, tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Divergent Actions of the Pyrethroid Insecticides this compound, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

S-Bioallethrin as a Type I pyrethroid insecticide

An In-depth Technical Guide on S-Bioallethrin as a Type I Pyrethroid Insecticide

Introduction

This compound is a synthetic pyrethroid insecticide, a class of compounds engineered to mimic the insecticidal properties of pyrethrins (B594832) found in Chrysanthemum flowers.[1] It is specifically the [1R, trans;1S]-isomer of allethrin (B1665230) and is recognized for its potent insecticidal activity, particularly its rapid knockdown effect on household pests like mosquitoes and flies.[2][3] Pyrethroids are broadly categorized into two groups, Type I and Type II, based on their chemical structure and the distinct toxicological syndromes they produce.[4][5][6] this compound is classified as a Type I pyrethroid as it lacks the α-cyano group characteristic of Type II compounds.[4][5]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its core mechanism of action, metabolism, and toxicology, presents quantitative data in tabular form, outlines key experimental protocols, and visualizes complex pathways and workflows.

Classification and Chemical Structure

Pyrethroids are divided into Type I and Type II based on chemical structure and toxicological effects.[6]

-

Type I Pyrethroids: These compounds, including this compound, permethrin, and resmethrin, lack an α-cyano-3-phenoxybenzyl moiety.[5] They typically induce a toxicological syndrome in mammals known as the "T-syndrome," characterized by fine whole-body tremors, prostration, and motor hyper-responsiveness to stimuli.[5][7]

-

Type II Pyrethroids: These compounds, such as deltamethrin (B41696) and cypermethrin, possess an α-cyano group.[4][5][6] They are generally more toxic to mammals and produce the "CS-syndrome," which includes symptoms like salivation and choreoathetosis.[4][6]

This compound is one of the most biologically active stereoisomers of allethrin.[2][8] Its specific stereochemistry, [1R, trans; 1S], is crucial for its high insecticidal efficacy.[2][3]

Mechanism of Action

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The primary mode of action for this compound, like other pyrethroids, is the disruption of voltage-gated sodium channel (VGSC) function in the nervous system of both insects and mammals.[1][5][7][9][10]

This compound binds to the VGSCs and modifies their gating kinetics.[7][11][12] Specifically, it slows both the activation (opening) and inactivation (closing) of the channels.[12][13] This disruption leads to a prolonged influx of sodium ions into the neuron during an action potential, resulting in membrane depolarization and a state of hyperexcitability characterized by repetitive neuronal firing.[12][14] In insects, this leads to paralysis (knockdown) and ultimately death.[12]

A key distinction between Type I and Type II pyrethroids lies in their interaction with VGSCs. Modification of rat Nav1.6 sodium channels by this compound is not significantly affected by repeated depolarization (i.e., it is not "use-dependent").[5][11] This contrasts with Type II pyrethroids like deltamethrin, where channel modification is substantially enhanced by high-frequency nerve impulses.[5]

Figure 1: this compound's primary neurotoxic signaling pathway.

Secondary and Other Mechanisms

While VGSCs are the primary target, research suggests other potential mechanisms may contribute to the overall toxicity profile of this compound and other Type I pyrethroids:

-

Voltage-Gated Chloride Channels: Bioallethrin (B1148691) has been shown to block voltage-gated chloride channels in neuroblastoma cells.[5] One study found that bioallethrin significantly decreased the open channel probability of calcium-independent voltage-gated maxi-chloride channels.[15]

-

Calcium Channels: Some pyrethroids affect calcium channels.[12] Bioallethrin has been observed to cause a small, transient increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels.[12]

-

Immunomodulation: In vitro studies have shown that this compound can inhibit the proliferation of human lymphocytes and induce the release of histamine (B1213489) from basophils.[7][16] It has also been shown to reduce IL-4 secretion and increase IFN-γ release in lymphocytes.[7]

-

Oxidative Stress: Bioallethrin exposure has been linked to the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids and proteins, DNA damage, and mitochondrial dysfunction in human lymphocytes.[8][17]

Metabolism and Toxicokinetics

The relatively low toxicity of this compound in mammals compared to insects is largely attributed to its rapid and extensive metabolism.[4][18]

In mammals, this compound undergoes significant hydrolytic and oxidative degradation, primarily in the liver.[18][19] The ester linkage is largely resistant to hydrolysis, so metabolism is almost entirely oxidative.[12]

-

Enzymes Involved: In humans, metabolism is primarily mediated by cytochrome P450 enzymes, including CYP2C19, with contributions from CYP2C8, CYP3A4, and CYP2C9.[12] In rats, the key enzymes are CYP2C6, CYP2C11, and CYP3A1.[12]

-

Metabolic Reactions: The main metabolic reactions include oxidation of the methyl groups on the cyclopropane (B1198618) ring and allylic oxidation, leading to the formation of alcohols and carboxylic acids.[2][12] A major urinary metabolite is trans-(E)-chrysanthemumdicarboxylic acid (trans-(E)-CDCA).[19]

-

Excretion: Metabolites are partially conjugated and eliminated primarily in the urine.[19] Following exposure in humans, peak urinary excretion of trans-(E)-CDCA occurs within 24 hours.[19]

Figure 2: Simplified mammalian metabolic pathway for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of this compound.

Table 1: In Vitro Neurotoxic and Immunotoxic Effects

| Parameter | System/Cell Type | Concentration | Effect | Citation |

| Sodium Tail Current | Rat Nav1.6Q3 channels (in vitro) | 100 µM | Enhances and prolongs the current | [7] |

| Lymphocyte Proliferation | Human lymphocytes | 0-26 µM | Concentration-dependent inhibition | [7] |

| Cytokine Secretion | Human lymphocytes | 6.5 µM | Reduces IL-4 secretion, increases IFN-γ release | [7] |

| Cell Viability | Human lymphocytes | 200 µM (2 hr) | ~30% loss of viability | [8] |

| ROS Production | SH-SY5Y cells | 10-200 µM | Significant increase | [20] |

| IC50 | SH-SY5Y cells | 49.19 µM | Cell viability reduction | [20] |

Table 2: In Vivo Toxicological Data

| Species | Route | Dose/Concentration | Effect | Citation |

| Rat | Intravenous (i.v.) | 1 to 4 mg/kg | Produces fine tremor and reflex hyperexcitability | [7] |

| Rat | Diet (90 days) | 1500 mg/kg | No-Observed-Adverse-Effect Level (NOAEL) | [2] |

| Rat | Diet (90 days) | 5000-10000 mg/kg | Decreased body weight gain, slight liver dysfunction | [2] |

Table 3: Ecotoxicology Data

| Organism | Test | Value (LC50) | Citation |

| Fish (general) | 96 hr | 9 - 90 µg/L | [2] |

| Coho Salmon | 96 hr | 22.2 µg/L | [18] |

| Steelhead Trout | 96 hr | 17.5 µg/L | [18] |

Experimental Protocols

This section details common methodologies used to assess the neurotoxicity and cellular effects of this compound.

Whole-Cell Patch-Clamp Assay for Ion Channel Analysis

This electrophysiological technique is used to study the effects of this compound on voltage-gated ion channels in individual neurons.[21]

-

Objective: To measure changes in ion channel currents (e.g., sodium currents) in response to the compound.

-

Materials:

-

Cultured neurons (e.g., primary cortical neurons, SH-SY5Y cells).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

This compound stock solution.

-

-

Protocol:

-

Preparation: Culture neurons on coverslips suitable for microscopy.

-

Configuration: Establish a whole-cell patch-clamp configuration by forming a high-resistance seal between a glass micropipette and the membrane of a single neuron.

-

Baseline Recording: Record baseline sodium channel currents by applying a series of voltage steps to the cell membrane.

-

Compound Application: Perfuse the recording chamber with an extracellular solution containing the desired concentration of this compound.

-

Effect Recording: Record changes in sodium channel kinetics. For Type I pyrethroids, this typically involves measuring the prolongation of the sodium tail current upon membrane repolarization.

-

Analysis: Compare the current characteristics (e.g., amplitude, decay time) before and after this compound application.

-

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[8][21]

-

Objective: To determine the concentration-dependent effect of this compound on cell survival.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary cells (e.g., lymphocytes).

-

96-well culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

This compound stock solution.

-

Solubilization agent (e.g., DMSO).

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound. Include vehicle controls (e.g., DMSO at <0.1%) and untreated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control.

-

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (comet) assay is used to detect DNA damage, such as strand breaks, in individual cells.[8]

-

Objective: To assess the potential of this compound to induce DNA damage in cells.

-

Materials:

-

Isolated cells (e.g., human lymphocytes).

-

Low-melting-point agarose (B213101).

-

Microscope slides.

-

Lysis buffer.

-

Electrophoresis buffer.

-

DNA staining dye (e.g., ethidium (B1194527) bromide, SYBR Green).

-

-

Protocol:

-

Cell Treatment: Expose cells to various concentrations of this compound in vitro.

-

Embedding: Mix treated cells with low-melting-point agarose and layer them onto a microscope slide.

-

Lysis: Immerse the slides in a lysis buffer to dissolve cell and nuclear membranes, leaving behind the DNA as a nucleoid.

-

Unwinding: Place slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Staining & Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length and olive tail moment using image analysis software.[8]

-

Figure 3: General experimental workflow for in vitro toxicity assessment.

Conclusion

This compound is a potent Type I pyrethroid insecticide whose primary mechanism of action is the modulation of voltage-gated sodium channels, leading to neuronal hyperexcitability.[5][7] Its classification as a Type I agent is defined by its chemical structure, which lacks an α-cyano group, and the characteristic "T-syndrome" of tremors it produces in mammals at toxic doses.[5][7] While its efficacy as a rapid-acting insecticide is well-established, its toxicological profile also includes potential effects on other ion channels and cellular pathways, including the immune system and oxidative stress responses.[5][7][8] The low mammalian toxicity observed at typical exposure levels is largely due to efficient and rapid metabolic detoxification by hepatic enzymes.[4][12] For researchers, a thorough understanding of its dose-dependent effects on both primary and secondary targets, as evaluated through the detailed experimental protocols outlined herein, is critical for accurate risk assessment and the development of novel neuroactive compounds.

References

- 1. This compound | C19H26O3 | CID 62829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allethrins (EHC 87, 1989) [inchem.org]

- 3. This compound (Ref: RU 27436) [sitem.herts.ac.uk]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bioallethrin enhances generation of ROS, damages DNA, impairs the redox system and causes mitochondrial dysfunction in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides this compound, tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioallethrin activates specific olfactory sensory neurons and elicits spatial repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Bioallethrin (UK PID) [inchem.org]

- 19. Metabolism of (S)-bioallethrin and related compounds in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

The Neurotoxicology of S-Bioallethrin in the Insect Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Bioallethrin, a synthetic Type I pyrethroid insecticide, serves as a potent neurotoxin in a wide range of insect species. Its efficacy stems from its ability to disrupt the normal functioning of the insect central nervous system (CNS). This technical guide provides an in-depth analysis of the neurotoxic effects of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to be a valuable resource for researchers and professionals involved in insecticide development, neurotoxicology, and drug discovery.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of this compound in the insect CNS is the voltage-gated sodium channel (VGSC), a critical component for the initiation and propagation of action potentials in neurons.[1][2] this compound binds to these channels and modifies their gating kinetics, leading to a prolonged open state.[3][4] This disruption of normal channel function results in membrane depolarization and a state of hyperexcitability within the neuron, characterized by repetitive firing of action potentials.[5] Ultimately, this leads to paralysis and death of the insect.

As a Type I pyrethroid, this compound induces rapidly-decaying sodium tail currents and its modification of the channel is not significantly enhanced by repeated neuronal firing (use-dependence). This contrasts with Type II pyrethroids, which induce more persistent tail currents and exhibit a greater degree of use-dependent channel modification.

Quantitative Neurotoxicology of this compound

| Species | Route of Exposure | LD50 Value | Reference |

| Rat (as a mammalian model) | Oral | 413 - 574 mg/kg | |

| Rat (as a mammalian model) | Dermal | > 2000 mg/kg | |

| Mouse (as a mammalian model) | Oral | 480 mg/kg |

| Organism | Exposure Condition | LC50 Value | Reference |

| Fish (general) | - | 9 - 90 µg/L | |

| Rat (as a mammalian model) | Inhalation (4 hours) | 1.26 mg/L |

Key Experimental Protocols

The study of this compound's neurotoxic effects relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is widely used to study the effects of neurotoxins on ion channels expressed in a heterologous system.

Objective: To characterize the effects of this compound on the gating properties of insect voltage-gated sodium channels.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate mature oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the specific insect voltage-gated sodium channel α-subunit and any relevant auxiliary β-subunits. Incubate the oocytes for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV to -100 mV.

-

Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., -80 mV to +60 mV in 10 mV increments) for a duration of 20-50 ms.

-

To study use-dependent effects, apply a train of short depolarizing pulses.

-

-

Application of this compound: Perfuse the recording chamber with saline containing the desired concentration of this compound.

-

Data Analysis: Measure changes in the peak sodium current, the voltage-dependence of activation and inactivation, and the kinetics of the tail current in the presence and absence of this compound.

Patch-Clamp Electrophysiology on Cultured Insect Neurons

This technique allows for the direct measurement of ion channel activity in their native neuronal environment.

Objective: To investigate the effects of this compound on the electrical properties of individual insect neurons.

Methodology:

-

Neuronal Culture: Dissociate neurons from the central nervous system of the target insect (e.g., cockroach embryos or honeybee pupae) and culture them on a suitable substrate.

-

Whole-Cell Recording:

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution that mimics the intracellular environment.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) and apply voltage steps to record sodium currents.

-

In current-clamp mode, inject current to elicit action potentials.

-

-

This compound Application: Apply this compound to the neuron via the bath solution.

-

Data Analysis: Analyze changes in sodium current kinetics, action potential firing frequency, and membrane potential in response to this compound.

Insecticide Toxicity Bioassays

These assays are used to determine the lethal dose or concentration of an insecticide.

Objective: To quantify the toxicity of this compound to a specific insect species.

Methodology (Topical Application):

-

Insect Rearing: Rear the target insect species under controlled laboratory conditions to ensure a uniform population.

-

Insecticide Dilution: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).

-

Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a microapplicator. A control group should be treated with the solvent alone.

-

Observation: Place the treated insects in a clean container with food and water and monitor for mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the LD50 value using probit analysis or other appropriate statistical methods.

Signaling Pathways and Visualizations

This compound's interaction with the insect CNS initiates a cascade of events that extend beyond the direct modulation of sodium channels. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Figure 1: Mechanism of this compound action on voltage-gated sodium channels.

This compound binds to the open state of the voltage-gated sodium channel, delaying its inactivation. This leads to a prolonged influx of sodium ions, causing membrane depolarization and repetitive firing of action potentials, ultimately resulting in paralysis and death of the insect.

Figure 2: Downstream signaling effects of this compound in insect neurons.

The primary action of this compound on sodium channels leads to prolonged membrane depolarization. This triggers a cascade of downstream events, including the activation of voltage-gated calcium channels, leading to an influx of calcium and excessive neurotransmitter release. The sustained neuronal hyperexcitability can also induce oxidative stress through the generation of reactive oxygen species (ROS), ultimately contributing to neuronal damage and apoptosis.

Figure 3: Dual mechanism of this compound-induced insect repellency.

This compound exhibits repellent properties through a dual mechanism of action. As a volatile compound, it can be detected by the insect's olfactory system, where it binds to and activates specific odorant receptors (ORs) on olfactory receptor neurons (ORNs). This activation triggers a behavioral avoidance response. Concurrently, this compound can also directly modulate sodium channels in the nervous system, contributing to the overall repellent effect.

Conclusion

This compound is a highly effective insecticide that exerts its primary neurotoxic effects by targeting voltage-gated sodium channels in the insect central nervous system. Its action leads to neuronal hyperexcitability and subsequent paralysis. Beyond its direct impact on sodium channels, this compound can also induce a cascade of downstream events, including alterations in calcium homeostasis and the generation of oxidative stress. Furthermore, its volatile nature allows for a dual mechanism of repellency involving both the olfactory system and direct neuronal modulation. A thorough understanding of these multifaceted neurotoxic effects is crucial for the development of more effective and selective insect control strategies and for assessing the potential risks to non-target organisms. The experimental protocols and data presented in this guide provide a solid foundation for further research in this critical area.

References

- 1. This compound | CAS#:28434-00-6 | Chemsrc [chemsrc.com]

- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Divergent Actions of the Pyrethroid Insecticides this compound, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioallethrin activates specific olfactory sensory neurons and elicits spatial repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding sites of S-Bioallethrin, a Type I pyrethroid insecticide, on the voltage-gated sodium channel Nav1.6. This document synthesizes findings from electrophysiological studies, discusses putative binding site models based on homology and mutagenesis data, and details the experimental protocols used to characterize these interactions.

Introduction to this compound and Nav1.6

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.6 isoform, encoded by the SCN8A gene, is abundantly expressed in the central nervous system, particularly at the axon initial segment and nodes of Ranvier, where it plays a critical role in neuronal firing.[2]

This compound is a synthetic pyrethroid insecticide that exerts its neurotoxic effects by modifying the function of VGSCs.[3] As a Type I pyrethroid, it is characterized by inducing a whole-body tremor (T syndrome) in rodents.[3] Its primary mechanism of action involves altering the gating kinetics of sodium channels, leading to prolonged channel opening and nerve hyperexcitability.[4] Understanding the precise binding sites of this compound on Nav1.6 is crucial for elucidating its mechanism of action and for the development of more selective and safer neuroactive compounds.

Quantitative Analysis of this compound's Effect on Nav1.6

Direct radioligand binding assays to determine the affinity of lipophilic compounds like pyrethroids are technically challenging. Consequently, the interaction of this compound with Nav1.6 is primarily quantified through electrophysiological measurements that assess the functional modification of the channel.

A key study expressed rat Nav1.6 channels in Xenopus laevis oocytes and measured the extent of channel modification in the resting state. Unlike Type II pyrethroids (e.g., deltamethrin), which show enhanced effects with repeated channel activation (use-dependency), this compound's action is not dependent on the channel's activation state. This suggests that this compound binds effectively to the resting or closed state of the Nav1.6 channel.

The weak modification even at high concentrations has precluded the determination of a full dose-response curve and classical binding affinity constants like Kd or IC50 from being published.

Table 1: Comparative Effects of Pyrethroids on Resting Rat Nav1.6 Channels

| Compound | Pyrethroid Type | Concentration (µM) | Resting Channel Modification (%) | State-Dependence |

| This compound | Type I | 100 | 5.7 ± 1.1 | Unaffected by repeated activation |

| Tefluthrin | Mixed Type I/II | 100 | 14.2 ± 0.9 | Significantly enhanced by repeated activation |

| Deltamethrin | Type II | 100 | 2.5 ± 0.3 | Requires repeated channel activation |

Data sourced from Tan and Soderlund (2010). Values represent mean ± SE.

Putative Binding Sites for Pyrethroids on Sodium Channels

A definitive crystal structure of this compound co-complexed with Nav1.6 is not available. The current understanding of its binding site is inferred from homology modeling, site-directed mutagenesis studies on other pyrethroids (often in insect channels), and the location of mutations that confer knockdown resistance (kdr).

Two primary receptor sites for pyrethroids have been proposed:

-

Pyrethroid Receptor Site 1 (PyR1): This site is considered the principal binding location for many pyrethroids. It is modeled as a hydrophobic pocket at the interface of domains II and III. Key residues are located in the S4-S5 linker of domain II (IIL45), the transmembrane helix S5 of domain II (IIS5), and the transmembrane helix S6 of domain III (IIIS6).

-

Pyrethroid Receptor Site 2 (PyR2): A second potential site has been proposed at the interface between domains I and II, involving helices IL45, IS5, IS6, and IIS6.

The state-independent binding of this compound to Nav1.6 suggests its binding site is accessible even when the channel is in its resting conformation. This contrasts with the proposed mechanism for Type II pyrethroids, which are thought to bind preferentially to the open state of the channel, a conformation that exposes residues deeper within the channel pore.

Conceptual Model of Putative Pyrethroid Binding Sites

Experimental Protocols

The characterization of this compound's effects on Nav1.6 channels relies heavily on electrophysiological techniques, complemented by molecular biology methods to create and express the channel constructs.

Heterologous Expression of Nav1.6 in Xenopus laevis Oocytes

This system is widely used to study ion channel pharmacology due to the large size of the oocytes and their ability to efficiently express exogenous proteins.

Protocol Workflow:

-

cRNA Preparation: The cDNA encoding the rat Nav1.6 alpha subunit and the auxiliary β1 and β2 subunits are linearized. Capped complementary RNA (cRNA) is then synthesized in vitro using an appropriate RNA polymerase (e.g., T7).

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular layer is removed by incubation with collagenase. Healthy, mature oocytes are selected for injection.

-

cRNA Injection: A precise amount of the cRNA mixture (e.g., 50 nL containing a specific ratio of α and β subunit cRNAs) is injected into the cytoplasm of each oocyte using a microinjector.

-

Incubation: Injected oocytes are incubated for 2-7 days in a buffered solution (e.g., ND-96) at a controlled temperature (e.g., 18-20°C) to allow for channel protein expression and insertion into the cell membrane.

Workflow for Two-Electrode Voltage Clamp (TEVC) Experiments

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC allows for the control of the oocyte's membrane potential while measuring the resulting ion currents through the expressed channels.

Methodology:

-

Setup: An oocyte expressing the channels is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND-96, containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).

-

Electrodes: Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: A feedback amplifier compares the measured membrane potential to a command potential set by the user. The amplifier then injects the necessary current to hold the membrane potential at the command level. The injected current is equal in magnitude and opposite in sign to the current flowing through the ion channels.

-

Pulse Protocols:

-

Resting State Modification: To measure the effect on resting channels, the oocyte is held at a hyperpolarized potential (e.g., -100 mV). A single depolarizing pulse (e.g., to 0 mV) is applied, and the resulting sodium current and subsequent "tail current" upon repolarization are measured. The tail current, a slowly decaying current, is indicative of channels modified by the pyrethroid that fail to close immediately.

-

Use-Dependent Modification: To test for state-dependence, a train of short, high-frequency depolarizing pulses is applied before the test pulse. An increase in the tail current amplitude after the pulse train compared to a single pulse indicates use-dependent modification. For this compound on Nav1.6, no significant increase is observed.

-

-

Data Analysis: The percentage of channel modification is calculated by comparing the amplitude of the pyrethroid-induced tail current to the peak sodium current during the initial depolarization.

Site-Directed Mutagenesis

While not yet reported specifically for mapping the this compound site on Nav1.6, site-directed mutagenesis is a critical technique for identifying key amino acid residues involved in drug binding.

General Protocol:

-

Primer Design: PCR primers are designed to incorporate a specific nucleotide change into the Nav1.6 cDNA sequence, resulting in a desired amino acid substitution at a putative binding site.

-

Mutagenesis PCR: A PCR reaction is performed using the wild-type Nav1.6 plasmid as a template and the mutagenic primers. This creates copies of the plasmid that contain the mutation.

-

Template Removal: The original, non-mutated parental plasmid DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), as the plasmid DNA produced in E. coli will be methylated, while the PCR-synthesized DNA will not.

-

Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli for amplification. The resulting plasmids are then sequenced to confirm the presence of the desired mutation and the absence of any other unintended changes.

-

Functional Analysis: The mutated channel is then expressed in oocytes, and its sensitivity to this compound is assessed using TEVC. A significant reduction in modification by this compound would implicate the mutated residue as being critical for binding.

Mechanism of Action: State-Independent Binding

The lack of use-dependency is a defining characteristic of this compound's interaction with Nav1.6. This implies that the binding site is accessible regardless of whether the channel is in the resting, open, or inactivated state. This mechanism differs fundamentally from Type II pyrethroids, which require channel opening to access their binding site, leading to a much stronger modification with repetitive neuronal firing.

Binding Logic: this compound vs. Deltamethrin on Nav1.6

Conclusion and Future Directions

The binding of this compound to the Nav1.6 sodium channel is characterized by a low-efficacy, state-independent modification. While direct binding affinity data remains elusive, electrophysiological studies provide a quantitative measure of its functional impact. The binding site is presumed to be a hydrophobic pocket on the channel's exterior, likely within the regions defined as PyR1 or PyR2, which is accessible even when the channel is in the resting state.

Future research should focus on:

-

High-Resolution Structural Studies: Cryo-electron microscopy (cryo-EM) of Nav1.6 in the presence of this compound could provide the first definitive atomic-level map of the binding site.

-

Site-Directed Mutagenesis of Nav1.6: Systematically mutating residues within the putative PyR1 and PyR2 sites of the mammalian Nav1.6 channel and assessing the impact on this compound modification would be crucial for confirming the binding pocket.

-

Computational Docking and Molecular Dynamics: Advanced computational simulations, using the recently available cryo-EM structures of Nav1.6 as a template, can predict the binding pose of this compound and identify key interacting residues, guiding future mutagenesis experiments.

A more precise understanding of this interaction will not only advance our knowledge of insecticide toxicology but also aid in the rational design of novel therapeutics targeting specific states of voltage-gated sodium channels.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of human NaV1.6 channel reveals Na+ selectivity and pore blockade by 4,9-anhydro-tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergent Actions of the Pyrethroid Insecticides this compound, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The history and development of S-Bioallethrin as a synthetic insecticide

An In-depth Examination of the History, Development, and Core Technical Aspects of a Key Synthetic Insecticide

Abstract

S-Bioallethrin, a potent synthetic pyrethroid insecticide, represents a significant advancement in the chemical control of insect pests. This technical guide provides a comprehensive overview of this compound, from its historical development as a more stable and effective analog of natural pyrethrins (B594832) to its detailed chemical properties, synthesis, and mode of action. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information, including quantitative data on its efficacy and toxicity, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction: From Natural Pyrethrins to Synthetic Analogs

The quest for effective and safe insecticides has a long history, with natural pyrethrins, derived from the flowers of Chrysanthemum cinerariaefolium, being a cornerstone due to their potent insecticidal activity and low mammalian toxicity. However, the chemical instability of natural pyrethrins in the presence of light and air limited their widespread application in agriculture and public health. This led to the development of synthetic analogs, known as pyrethroids, which retain the desirable insecticidal properties of the natural compounds while exhibiting enhanced stability.

Allethrin (B1665230) was the first synthetic pyrethroid, synthesized in 1949 by Milton S. Schechter.[1] It is a mixture of eight possible stereoisomers.[2] Subsequent research focused on isolating the most biologically active isomers, leading to the development of bioallethrin (B1148691) and, ultimately, this compound. This compound is the most potent of the allethrin stereoisomers, consisting of the ester of (1R, trans)-chrysanthemic acid with (1S)-allethrolone.[2] Its development marked a significant step forward in creating highly effective and targeted insecticides for the control of a wide range of insect pests, particularly flying insects like mosquitoes and houseflies.[3][4]

Chemical and Physical Properties

This compound is a clear to amber or yellow viscous liquid with a faint characteristic odor. It is a synthetic insecticide structurally similar to pyrethrin. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (S)-3-allyl-2-methyl-4-oxocyclopent-2-enyl-(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Common Names | This compound, Esbiol, S-Biothrin | |

| CAS Number | 28434-00-6 | |

| Molecular Formula | C19H26O3 | |

| Molecular Weight | 302.42 g/mol | |

| Appearance | Yellow to brown viscous liquid | |

| Odor | Faint characteristic odor | |

| Density | 1.00-1.02 g/mL (at 20°C) | |

| Vapor Pressure | 1.56 Pa (at 20°C) | |

| Solubility in Water | 4.6 mg/L (at 20°C) | |

| Solubility in Organic Solvents | Soluble in hexane, methanol, alcohol, toluene, acetone, chloroform, isopropyl ether | |

| Octanol/Water Partition Coefficient (Log Pow) | 4.70 | |

| Stability | Stable for over 2 years under normal conditions; decomposes under alkaline conditions and upon exposure to ultraviolet radiation. Decomposes above 400°C. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of its two key chiral precursors, (1R, trans)-chrysanthemic acid and (S)-allethrolone, followed by their esterification. The stereochemistry of these precursors is crucial for the high insecticidal activity of the final product.

Synthesis of (1R, trans)-Chrysanthemic Acid